molecular formula C16H19FN2O3S B11118428 1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B11118428
M. Wt: 338.4 g/mol
InChI Key: ZIYXSZVPRBYMJH-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group, a sulfonyl group, and a furan ring, making it a unique and versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 1-[(4-Fluorophenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Uniqueness

1-[(3-Fluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group and the furan ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C16H19FN2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine

InChI

InChI=1S/C16H19FN2O3S/c1-13-5-6-15(22-13)12-18-7-9-19(10-8-18)23(20,21)16-4-2-3-14(17)11-16/h2-6,11H,7-10,12H2,1H3

InChI Key

ZIYXSZVPRBYMJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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